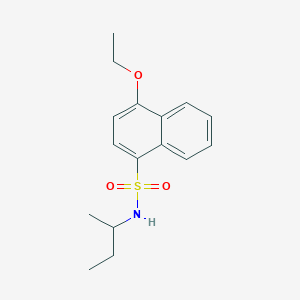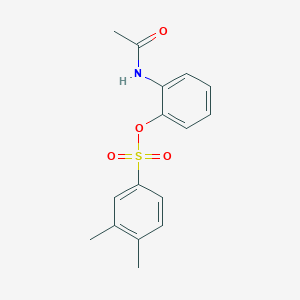
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide, also known as BENS, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been found to act as an inhibitor of certain ion channels in the brain, specifically those that are involved in the regulation of neuronal excitability. This inhibition leads to a reduction in the firing rate of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on voltage-gated sodium channels, as well as a modulatory effect on GABA-A receptors. Additionally, this compound has been found to reduce the release of glutamate, an excitatory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been found to have a high degree of selectivity for certain ion channels in the brain. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide. One area of investigation could be in the development of new treatments for epilepsy and other neurological disorders. Additionally, this compound could be studied for its potential use in the treatment of pain and inflammation. Further research could also be conducted to better understand the mechanism of action of this compound and its effects on neuronal excitability.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide can be achieved through a multi-step process involving the reaction of naphthalene with butyllithium, followed by the addition of ethylene oxide and sulfuryl chloride. This results in the formation of this compound as a white crystalline powder.
Applications De Recherche Scientifique
N-(sec-butyl)-4-ethoxy-1-naphthalenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been found to have an inhibitory effect on certain ion channels in the brain. This makes it a potential candidate for further investigation in the treatment of neurological disorders such as epilepsy.
Propriétés
Formule moléculaire |
C16H21NO3S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-butan-2-yl-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-4-12(3)17-21(18,19)16-11-10-15(20-5-2)13-8-6-7-9-14(13)16/h6-12,17H,4-5H2,1-3H3 |
Clé InChI |
NYLQLLMSOZXSSO-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







